molecular formula C13H16O2 B14498850 5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol CAS No. 64252-19-3

5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol

Cat. No.: B14498850
CAS No.: 64252-19-3
M. Wt: 204.26 g/mol
InChI Key: IUDAIWVBKKZXMU-UHFFFAOYSA-N
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Description

5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol: is an organic compound with the molecular formula C13H16O2 It belongs to the class of biphenyl derivatives, characterized by the presence of a methoxy group and a hydroxyl group on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-methoxy-2-tetralone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of the corresponding biphenyl precursor. The reaction is conducted under high pressure and temperature to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl
  • 6-Methoxy-1,2,3,4-tetrahydroquinoline
  • 5-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Uniqueness

5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

64252-19-3

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-cyclohex-2-en-1-yl-4-methoxyphenol

InChI

InChI=1S/C13H16O2/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h3,5,7-10,14H,2,4,6H2,1H3

InChI Key

IUDAIWVBKKZXMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C2CCCC=C2

Origin of Product

United States

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